

# L-Leucine-d10: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	L-Leucine-d10	
Cat. No.:	B008898	Get Quote

#### Introduction

**L-Leucine-d10** is the deuterated, isotopically labeled form of L-Leucine, an essential branched-chain amino acid (BCAA).[1][2] In this stable isotope, ten hydrogen atoms have been replaced by deuterium. This substitution results in a mass shift of +10 atomic mass units, making it an invaluable tool in mass spectrometry-based analytical methods.[3] Its primary applications are as an internal standard for the precise quantification of its unlabeled counterpart, L-leucine, and as a metabolic tracer to investigate biochemical pathways, protein synthesis, and metabolic flux.[1][4][5] L-Leucine itself is a critical regulator of protein metabolism and activates the mTOR signaling pathway, which is fundamental to cell growth and proliferation.[1][4] This guide provides an in-depth overview of the chemical properties, key applications, and experimental protocols involving **L-Leucine-d10**.

### **Core Chemical Properties**

**L-Leucine-d10** is a white to off-white solid.[1] Its key chemical and physical properties are summarized in the table below.



Property	Value	References
CAS Number	106972-44-5	[1][4][6][7]
Molecular Formula	C <sub>6</sub> H <sub>3</sub> D <sub>10</sub> NO <sub>2</sub>	[1][4][6]
Molecular Weight	141.23 g/mol	[1][2][6]
Synonyms	Leu-d10, L-Leucine- 2,3,3,4,5,5,5,5',5',5'-d10	[4][6]
Isotopic Purity	≥99% deuterated forms	[4][6]
Melting Point	293-296 °C (sublimates)	[3]
Solubility	H <sub>2</sub> O: 16.67 mg/mL (requires sonication); PBS (pH 7.2): 1 mg/mL	[1][4]
Appearance	White to off-white solid	[1]
Storage	Powder: 4°C, sealed, away from moisture. In Solvent: -80°C (6 months)	[1]

## **Key Applications in Research and Development**

- Internal Standard for Mass Spectrometry: The most common application of L-Leucine-d10 is as an internal standard for the quantification of endogenous L-leucine in biological samples (e.g., plasma, serum, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[4][8][9] Its chemical similarity to the analyte ensures comparable extraction efficiency and ionization response, correcting for sample loss during preparation and analysis.
- Metabolic Tracer Studies: As a metabolic label, **L-Leucine-d10** is used to trace the metabolic fate of leucine in biological systems.[1][8] By tracking the incorporation of the deuterium-labeled leucine into proteins and other metabolites, researchers can study protein turnover rates, metabolic fluxes, and pathway dynamics in cells and tissues.[8][10]



- Quantitative Proteomics (SILAC): L-Leucine-d10 is utilized in Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), a powerful technique for quantitative proteomics.[10] Cells are cultured in a medium containing L-Leucine-d10 ("heavy" medium), leading to its incorporation into all newly synthesized proteins. This allows for the direct comparison of protein abundance between different cell populations (e.g., treated vs. untreated) in a single mass spectrometry experiment.[10]
- Pharmacokinetic Studies: In drug development, deuterated compounds are used to study the
  pharmacokinetic profiles of drugs.[1] L-Leucine-d10 can serve as an internal standard in
  studies quantifying drug candidates that are amino acid-based or that affect amino acid
  metabolism.[9]

## **Experimental Protocols**

# Protocol 1: Quantification of L-Leucine in Human Plasma using LC-MS/MS

This protocol describes a high-throughput method for analyzing **L-Leucine-d10** (as an internal standard) and endogenous L-Leucine in human plasma. The primary challenge is the removal of high concentrations of proteins that interfere with analysis.[9] Two common sample preparation techniques are presented.

Method A: Protein Precipitation (PPT)

- Sample Preparation:
  - Pipette 50 μL of human plasma into a microcentrifuge tube.
  - $\circ$  Add 200 μL of a precipitation solution (e.g., acetonitrile or methanol) containing **L-Leucine-d10** at a known concentration (e.g., 100 ng/mL).
  - Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- · Centrifugation:
  - Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.



- Supernatant Transfer:
  - Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
- Analysis:
  - Inject the sample into the LC-MS/MS system. The ratio of the peak area of endogenous L-Leucine to the peak area of the L-Leucine-d10 internal standard is used for quantification.

Method B: Solid-Phase Extraction (SPE)

- Sample Preparation:
  - Pipette 50 μL of human plasma into a microcentrifuge tube.
  - Add the **L-Leucine-d10** internal standard.
  - Add 200 μL of a weak acid (e.g., 1% formic acid in water) and vortex.
- SPE Cartridge Conditioning:
  - Condition a cation exchange SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of deionized water.
- Sample Loading:
  - Load the prepared plasma sample onto the conditioned SPE cartridge.
- Washing:
  - Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol, to remove interfering substances.
- Elution:
  - Elute the analytes (L-Leucine and L-Leucine-d10) with 1 mL of a basic solution (e.g., 5% ammonium hydroxide in methanol).
- Evaporation and Reconstitution:



- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protein Precipitation (PPT)

1. Plasma Sample +
L-Leucine-d10 (IS)

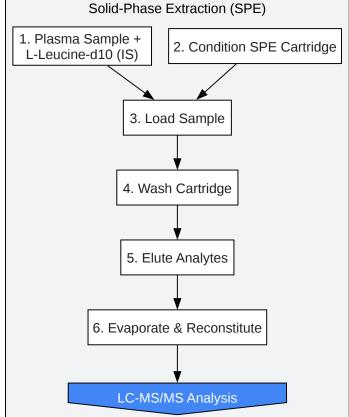
2. Add Acetonitrile

3. Vortex

4. Centrifuge

5. Collect Supernatant

Diagram 1: LC-MS/MS Sample Preparation Workflow



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Diagram 1: LC-MS/MS Sample Preparation Workflow



## Protocol 2: Protein Turnover Analysis using Pulse-Chase SILAC

This protocol outlines a typical pulse-chase experiment using **L-Leucine-d10** to measure protein degradation rates.

- Full Labeling (Pulse):
  - Culture cells in a "heavy" SILAC medium where standard L-leucine is completely replaced with L-Leucine-d10.
  - Continue cell culture for a sufficient number of cell divisions (typically >5) to ensure that
    the entire proteome is labeled with the "heavy" isotope.[10] This can be verified by mass
    spectrometry.
- Chase:
  - Replace the "heavy" medium with a "light" medium containing unlabeled L-leucine.[10]
     This marks time zero (t=0) of the chase.
- Time-Course Sampling:
  - Harvest cell samples at various time points after the switch to the "light" medium (e.g., 0, 2, 4, 8, 12, 24 hours).
- Protein Extraction and Digestion:
  - Extract total protein from the harvested cells at each time point.
  - Digest the proteins into peptides using an enzyme such as trypsin.
- LC-MS/MS Analysis:
  - Analyze the peptide mixtures using high-resolution LC-MS/MS.
- Data Analysis:

## Foundational & Exploratory





- Quantify the relative abundance of "heavy" (containing L-Leucine-d10) and "light" (unlabeled) peptides for each protein at every time point.
- The rate of decrease in the "heavy" to "light" peptide ratio over time reflects the degradation rate (half-life) of the specific protein.[10]



Start: Cell Culture >5 divisions 1. Pulse Phase: Culture in 'Heavy' Medium (with L-Leucine-d10) t=02. Chase Phase: Switch to 'Light' Medium (unlabeled L-Leucine) 3. Harvest Cells (Multiple Time Points) 4. Protein Extraction & Digestion 5. LC-MS/MS Analysis 6. Data Analysis: Calculate Heavy/Light Ratios & Protein Half-Life

Diagram 2: SILAC Pulse-Chase Workflow

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